(4-Methyl-2-oxochromen-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxochromen-6-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid group attached to a chromone derivative, making it a valuable building block for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxochromen-6-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated chromone under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-oxochromen-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Substitution: Replaces the boronic acid group with other functional groups
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxylated chromone derivatives.
Substitution: Functionalized chromone derivatives
Scientific Research Applications
(4-Methyl-2-oxochromen-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxochromen-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The boronic acid group forms reversible covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Oxochromen-6-ylboronic acid
Comparison: (4-Methyl-2-oxochromen-6-yl)boronic acid stands out due to its unique combination of a chromone core and a boronic acid group. This structure imparts distinct reactivity and biological activity compared to other boronic acids. For instance, the chromone moiety enhances its ability to interact with biological targets, making it more effective in medicinal applications .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXSNNRAKDXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=O)C=C2C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.